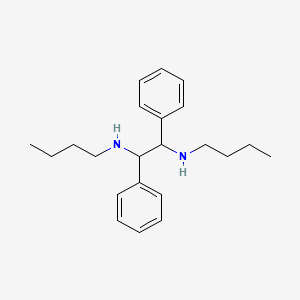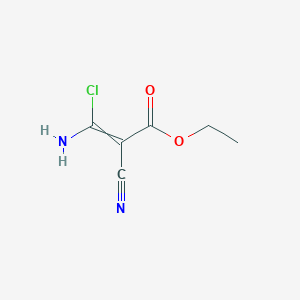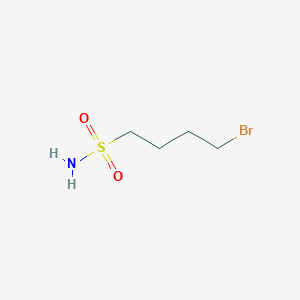![molecular formula C18H24N2O3 B14140291 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 370841-39-7](/img/structure/B14140291.png)
2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone is a complex organic compound that combines the structural features of both piperidine and indole derivatives. The presence of these two moieties in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. Together, these structural features contribute to the compound’s biological effects, including its potential therapeutic properties .
相似化合物的比较
Similar Compounds
- 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-carbaldehyde
- 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-acetic acid
- 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-methanol
Uniqueness
Compared to similar compounds, 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone is unique due to the presence of the methoxy group on the indole ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable molecule for research and development .
属性
CAS 编号 |
370841-39-7 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C18H24N2O3/c1-23-14-5-6-17-15(10-14)16(11-19-17)18(22)12-20-8-3-2-4-13(20)7-9-21/h5-6,10-11,13,19,21H,2-4,7-9,12H2,1H3 |
InChI 键 |
MQSSOANFWQBVFB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CN3CCCCC3CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)

![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)

![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
